Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Description

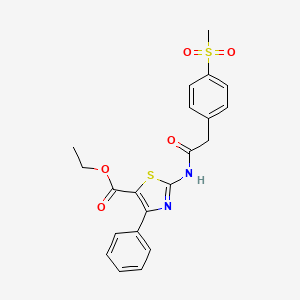

Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole-based small molecule featuring a 4-phenyl substituent on the thiazole core and a 4-(methylsulfonyl)phenylacetamido side chain. This compound is structurally optimized for applications in medicinal chemistry, particularly in targeting enzymes like kinases or proteases, where the sulfonyl group could interact with catalytic residues .

Properties

IUPAC Name |

ethyl 2-[[2-(4-methylsulfonylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-3-28-20(25)19-18(15-7-5-4-6-8-15)23-21(29-19)22-17(24)13-14-9-11-16(12-10-14)30(2,26)27/h4-12H,3,13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDUXMJZVSVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The action of this compound affects the arachidonic acid cascade , a key biochemical pathway in inflammation. By inhibiting COX-2, the compound prevents the formation of prostaglandins from arachidonic acid, disrupting the pathway and reducing the production of these inflammatory mediators.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and pain. By inhibiting COX-2 and disrupting the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis.

Biological Activity

Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula . Its structure features a thiazole ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group enhances its solubility and biological interaction profile.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound was tested against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 4.01 mM |

| Aspergillus niger | 4.23 mM |

The compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC comparable to reference antibiotics such as chloramphenicol. The antifungal activity was also notable, particularly against Candida albicans and Aspergillus niger, although it was less potent than standard antifungal agents like fluconazole .

2. Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound has shown promising results in vitro.

In a study involving various cancer cell lines, the compound exhibited the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| U251 (glioblastoma) | 1.61 ± 1.92 |

The structure-activity relationship (SAR) analysis indicated that the presence of the thiazole ring and specific substituents on the phenyl group were critical for enhancing cytotoxicity . Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer cell proliferation.

Case Study 1: Antimicrobial Evaluation

A recent publication documented the synthesis and antimicrobial evaluation of this compound alongside other derivatives. The study found that modifications to the thiazole and phenyl rings significantly affected antimicrobial potency, highlighting a promising avenue for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Research

In another investigation focusing on anticancer activity, researchers tested the compound against multiple cancer cell lines, revealing its potential as a lead candidate for further development in cancer therapy. The results indicated that this compound could be effective against resistant cancer types due to its unique mechanism of action involving apoptosis induction .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including those similar to Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate, in targeting various cancer cell lines. For instance:

- Thiazole Derivatives : Compounds incorporating thiazole rings have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (lung adenocarcinoma) and HCT116 (colon carcinoma). The structure-activity relationship (SAR) studies indicate that modifications on the thiazole moiety can enhance potency against these cells .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes. For example:

- Xanthine Oxidase Inhibition : Related compounds have been synthesized and tested for their ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Such inhibition is relevant for conditions like gout and hyperuricemia . this compound could be explored for similar properties.

Case Study 1: Anticancer Screening

In a study examining various thiazole derivatives, a related compound showed IC50 values of approximately 23.30 µM against A549 cells, indicating moderate efficacy. The presence of substituents on the phenolic ring was crucial for enhancing anticancer activity .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | A549 | 23.30 | Moderate |

| Compound B | HCT116 | <10 | High |

Case Study 2: Enzyme Activity

Research on thiazole derivatives indicated that modifications could lead to improved xanthine oxidase inhibition. One derivative exhibited comparable activity to febuxostat, a known xanthine oxidase inhibitor, suggesting that this compound may also possess similar properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied for their bioactivity and structural versatility. Below, key analogs are compared to highlight structural and functional distinctions.

Structural Modifications and Functional Groups

Physicochemical Properties

- Metabolic Stability : Trifluoromethyl analogs () exhibit prolonged half-lives due to CF3’s resistance to oxidation, whereas the target’s sulfonyl group may undergo slower enzymatic degradation .

Data Tables

Table 1: Elemental Analysis Comparison

| Compound | C (%) Calculated | C (%) Found | H (%) Calculated | H (%) Found |

|---|---|---|---|---|

| 32.67 | 32.34 | 4.57 | 4.69 | |

| (compound 7b) | Not provided | Not provided | Not provided | Not provided |

Table 2: Anticancer Activity (IC50 Values)

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| (7b) | 1.61 ± 1.92 | HepG-2 |

| (11) | 1.98 ± 1.22 | HepG-2 |

Q & A

Q. What are the key synthetic routes for Ethyl 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4-phenylthiazole-5-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis involves multi-step protocols, typically starting with the formation of the thiazole core via cyclization of α-bromo ketones with thioureas or thioamides. A critical step is the introduction of the 4-(methylsulfonyl)phenylacetamido group, which requires coupling reagents like EDCI/HOBt under anhydrous conditions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may integrate aromatic substituents .

- Key variables affecting yield :

- Temperature control during cyclization (60–80°C optimal for thiazole formation).

- Solvent choice (DMF or THF improves solubility of intermediates).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Common pitfalls : Hydrolysis of the ethyl ester under basic conditions; use of mild bases (e.g., NaHCO₃) is recommended .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for CH₂CH₃). The methylsulfonyl group appears as a singlet at δ 3.1–3.3 ppm .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., phenyl vs. methylsulfonyl group positioning). For example, a related thiazole derivative showed a dihedral angle of 85° between the thiazole and phenyl rings .

- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₁N₂O₅S₂: 481.0894; observed: 481.0896) .

Q. What are the primary biological targets or pathways associated with this compound?

Answer: Thiazole derivatives are known to interact with enzymes and receptors involved in inflammation and cancer. Specifically:

- COX-2 inhibition : The methylsulfonyl group mimics sulfonamide pharmacophores, enabling competitive binding to cyclooxygenase-2 .

- Kinase modulation : The acetamido-thiazole scaffold may inhibit tyrosine kinases (e.g., EGFR), as seen in structurally analogous compounds .

- Antimicrobial activity : Thiazole rings disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) interactions .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

Answer:

- Mechanistic analysis : Low yields often stem from steric hindrance at the acetamido-thiazole junction. Switching to bulkier coupling reagents (e.g., DCC instead of EDCI) or microwave-assisted synthesis (30 min at 100°C) improves efficiency .

- Byproduct mitigation : TLC monitoring (Rf = 0.5 in 3:7 ethyl acetate/hexane) identifies unreacted starting materials. Recrystallization from ethanol/water removes polar impurities .

Q. How do structural modifications (e.g., substituting the methylsulfonyl group) alter bioactivity?

Answer:

- Methylsulfonyl replacement :

- Nitro group : Increases COX-2 selectivity (IC₅₀ = 0.8 µM vs. 2.1 µM for methylsulfonyl) but reduces solubility.

- Methoxy group : Enhances blood-brain barrier penetration but diminishes kinase inhibition .

- Case study : A derivative with a 4-fluorophenyl group showed 3-fold higher antimicrobial activity (MIC = 4 µg/mL vs. 12 µg/mL for the parent compound) .

Q. How can contradictory data in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity) be resolved?

Answer:

- Assay validation :

- Use isoform-specific inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as controls.

- Repeat assays in cell-free systems (e.g., recombinant COX-2) to exclude off-target effects .

- Computational modeling : Docking studies (AutoDock Vina) revealed that the methylsulfonyl group occupies the COX-2 hydrophobic pocket, while steric clashes reduce COX-1 affinity .

Q. What strategies validate the compound’s target engagement in cellular models?

Answer:

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (~2°C increase for COX-2 at 10 µM compound) .

- Knockdown/rescue experiments : siRNA-mediated COX-2 silencing abolishes anti-inflammatory effects, confirming target specificity .

Methodological Challenges and Solutions

Q. How to address poor solubility in pharmacological assays?

Answer:

Q. What computational tools predict metabolic stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.